1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, the bromophenyl group in these compounds can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and quantum chemical investigations . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Scientific Research Applications
Radiochemical Synthesis
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine derivatives have been utilized in radiochemical synthesis. For example, alkylation of ethyl 2-(2,2,5,5-tetramethyl-[1,2,5,]azadisilolidine-1-yl)propionate with [11C]CH3I led to the formation of α-[3-11C]aminoisobutyric acid. This compound is used in amino acid transport studies, indicating its potential in biochemical research and diagnostic imaging (Oberdorfer et al., 1993).
Radical Cyclisation in Synthesis
Compounds with 2-(2-Bromophenyl)ethyl groups, similar to the this compound, have been used as building blocks in radical cyclisation reactions onto azoles. This process synthesizes tri- and tetra-cyclic heterocycles, indicating its significance in creating complex organic compounds, potentially useful in pharmaceuticals (Allin et al., 2005).
Reactions with Disilacyclobutane Derivatives
This compound and related compounds have shown reactivity in various organosilicon chemistry contexts. Reactions of similar compounds like 1,1,3,3-tetramethyl-1,3-disilacyclobutane with different reagents demonstrate the scope of these compounds in organosilicon synthesis and their potential applications in developing new materials or chemical intermediates (Devine et al., 1975).
Antiviral Compound Synthesis
Derivatives of this compound have been explored in the synthesis of antiviral compounds. For instance, research on 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine, a compound related to the azadisilolidine derivatives, demonstrated its potential in inhibiting retrovirus replication, highlighting its relevance in antiviral drug development (Hocková et al., 2003).
Novel Morpholine Synthesis
The synthesis of novel morpholine derivatives has been achieved using compounds related to this compound. Such advancements indicate the role of these derivatives in creating new morpholine structures, which are valuable in various chemical and pharmaceutical contexts (D’hooghe et al., 2006).
β-Lactam Antibiotic Synthesis
Optically active β-lactams, which are crucial in antibiotic development, have been synthesized using chiral silylimines derived from derivatives of 1-(4-Bromophenyl)-2,2,5,5-tetetramethyl-1,2,5-azadisilolidine. These β-lactams are significant in the pharmaceutical industry for their role in developing new antibiotics (Andreoli et al., 1991).
Anticancer Drug Design
In the quest for new anticancer drugs, analogues of compounds structurally related to this compound have been examined. These studies aim to understand the relationship between molecular structure and anticancer activity, paving the way for the design of more effective cancer therapies (Sosnovsky et al., 1986).
Polymerization Studies
Research involving derivatives of this compound has contributed to advancements in polymer science. For instance, studies on anionic polymerization techniques and end-functionalized polymers provide insights into the synthesis of novel polymeric materials, which are crucial in various industrial applications (Ji et al., 2007).
Intermediates in Organic Synthesis
Derivatives of this compound have been used as key intermediates in the synthesis of various organic compounds. Their role in creating complex molecules is crucial for the development of new drugs and chemicals (Hou et al., 2016).
Cinchona Alkaloid Mediated Synthesis
Compounds with structures similar to this compound have been synthesized using cinchona alkaloids, leading to the formation of enantiomerically pure compounds. This approach is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical manufacturing (Martelli et al., 2011).
Organometallic Chemistry Applications
The synthesis and reactions of organometallic compounds involving derivatives of this compound contribute to the development of novel materials and catalysts in organometallic chemistry. This research has implications for various industrial and chemical processes (Wrackmeyer et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNSi2/c1-15(2)9-10-16(3,4)14(15)12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTKSMQOPRBFQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](N1C2=CC=C(C=C2)Br)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNSi2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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